molecular formula C10H9Br2N B1404565 2-(2,6-Dibromophenyl)-2-methylpropanenitrile CAS No. 1314739-04-2

2-(2,6-Dibromophenyl)-2-methylpropanenitrile

Cat. No. B1404565
M. Wt: 302.99 g/mol
InChI Key: MULCNFREZAHKDS-UHFFFAOYSA-N
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Description

“2-(2,6-Dibromophenyl)-2-methylpropanenitrile” is a chemical compound that is likely derived from dibromophenols . Dibromophenols are a group of bromophenols consisting of one hydroxy group and two bromine atoms bonded to a benzene ring .


Synthesis Analysis

The synthesis of 2,6-Dibromophenol, a related compound, involves the use of phenol, N-Bromosuccinimide, and dichloromethane . The reaction conditions include the use of a Schlenk tube, and the process takes place at room temperature for about 4 hours . The yield of this synthesis is approximately 79% .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of derivatives like 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile has been optimized for producing PI3K/mTOR inhibitors, showcasing its importance as an intermediate in the synthesis of quinoline inhibitors (Lei et al., 2015).
  • Studies on 2,2'-Azobis(2-methylpropanenitrile) (AIBN) degradation product characterization have revealed its utility in monitoring oxidative environments during pharmaceutical studies, indicating the compound's relevance in understanding and controlling radical-mediated degradation processes (Wells-Knecht & Dunn, 2019).
  • Research involving "1,3-Bis(2-cyanopropan-2-yl)-5-methylbenzene" has provided insights into molecular structures through crystallography, emphasizing the compound's potential in material science and chemical synthesis (Gomathi et al., 2019).

Catalytic and Binding Studies

  • Investigations into stable N-functionalised 'pincer' bis carbene ligands and their ruthenium complexes, derived from similar chemical frameworks, have shown significant catalytic activity in transfer hydrogenation, pointing towards applications in catalysis and synthetic chemistry (Danopoulos, Winston, & Motherwell, 2002).
  • An analysis of a tetradecanuclear copper dimeric macrocyclic complex, incorporating similar chemical motifs, demonstrated unique structural features and magnetism, suggesting potential applications in materials science and nanotechnology (Tandon, Bunge, & Thompson, 2007).

Antimicrobial and Biological Activity

  • The synthesis and antimicrobial evaluation of thiourea derivatives, incorporating structural elements related to 2-(2,6-Dibromophenyl)-2-methylpropanenitrile, highlighted the potential of these compounds as novel antimicrobial agents with antibiofilm properties, indicating their importance in developing new therapeutic strategies against resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

2-(2,6-dibromophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULCNFREZAHKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dibromophenyl)-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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